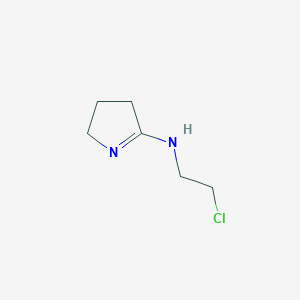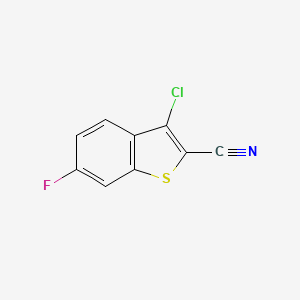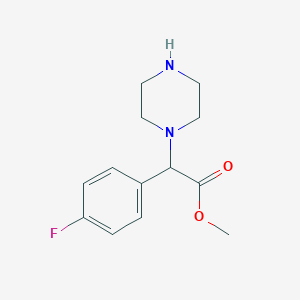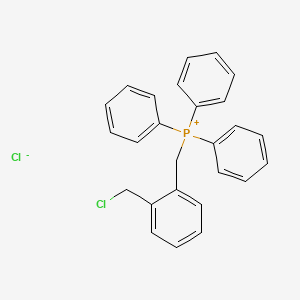![molecular formula C16H15N3O2S B12116422 4-{[(E)-(1-methyl-1H-indol-3-yl)methylidene]amino}benzenesulfonamide](/img/structure/B12116422.png)
4-{[(E)-(1-methyl-1H-indol-3-yl)methylidene]amino}benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(E)-(1-metil-1H-indol-3-il)metilideno]amino}bencenosulfonamida es un compuesto que pertenece a la clase de las bases de Schiff. Las bases de Schiff se caracterizan por la presencia de un enlace C=N, donde el nitrógeno está unido a un grupo arilo o alquilo. Este compuesto destaca por sus posibles actividades biológicas, incluidas propiedades antibacterianas, antifúngicas y anticancerígenas .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 4-{[(E)-(1-metil-1H-indol-3-il)metilideno]amino}bencenosulfonamida típicamente implica la reacción de condensación entre 1-metil-1H-indol-3-carbaldehído y 4-aminobenzenosulfonamida. La reacción generalmente se lleva a cabo en un solvente como etanol o metanol bajo condiciones de reflujo . La reacción puede ser catalizada por ácidos para facilitar la formación de la base de Schiff.
Métodos de Producción Industrial
Si bien los métodos específicos de producción industrial para este compuesto no están bien documentados, el enfoque general implicaría escalar la síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción para garantizar un alto rendimiento y pureza, así como implementar técnicas de purificación como recristalización o cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en la porción de indol, lo que lleva a la formación de varios productos oxidados.
Reducción: La reducción del enlace C=N puede producir la amina correspondiente.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y peróxido de hidrógeno (H₂O₂).
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH₄) o el hidruro de litio y aluminio (LiAlH₄) se utilizan típicamente.
Sustitución: Los nucleófilos como las aminas o los tioles se pueden utilizar en condiciones básicas para facilitar las reacciones de sustitución.
Productos Principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede conducir a la formación de derivados de indol-2,3-diona, mientras que la reducción puede producir la amina correspondiente.
Aplicaciones Científicas De Investigación
Industria: El compuesto se puede utilizar en el desarrollo de nuevos materiales con propiedades específicas, como mayor estabilidad o reactividad.
Mecanismo De Acción
El mecanismo de acción de 4-{[(E)-(1-metil-1H-indol-3-il)metilideno]amino}bencenosulfonamida involucra su interacción con varios objetivos moleculares. La porción de indol puede intercalarse con el ADN, interrumpiendo los procesos de replicación y transcripción. Además, el grupo sulfonamida puede inhibir la actividad de ciertas enzimas imitando la estructura de sus sustratos naturales .
Comparación Con Compuestos Similares
Compuestos Similares
4-{[(E)-(5-Bromo-2-hidroxifenil)metilideno]amino}-N-(5-metil-1,2-oxazol-3-il)bencenosulfonamida: Este compuesto también contiene una base de Schiff y un grupo sulfonamida, pero con diferentes sustituyentes en los anillos aromáticos.
4-[(1,2-Dihidro-2-oxo-3H-indol-3-ilideno)amino]N(4,6-dimetil-2-pirimidinil)-benceno: Otra base de Schiff basada en indol con posibles actividades biológicas.
Singularidad
4-{[(E)-(1-metil-1H-indol-3-il)metilideno]amino}bencenosulfonamida es única debido a su combinación específica de una porción de indol y un grupo sulfonamida. Esta combinación confiere propiedades químicas y biológicas distintas, como mayor estabilidad e interacciones específicas con objetivos biológicos .
Propiedades
Fórmula molecular |
C16H15N3O2S |
|---|---|
Peso molecular |
313.4 g/mol |
Nombre IUPAC |
4-[(1-methylindol-3-yl)methylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C16H15N3O2S/c1-19-11-12(15-4-2-3-5-16(15)19)10-18-13-6-8-14(9-7-13)22(17,20)21/h2-11H,1H3,(H2,17,20,21) |
Clave InChI |
HDNMJXPPKAVOEA-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C2=CC=CC=C21)C=NC3=CC=C(C=C3)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[[2-[[2-[[2-[[2-[[2-[(2-acetamido-4-methylpentanoyl)amino]-6-aminohexanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12116363.png)



![Methyl 3-fluoro-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B12116397.png)



![4-[5-(3-chlorophenyl)-1H-1,2,4-triazol-3-yl]Pyridine](/img/structure/B12116417.png)
![Thieno[2,3-d]pyrimidin-4(3H)-one, 3-amino-5-(4-chlorophenyl)-6-methyl-](/img/structure/B12116429.png)

![3-[(6-Bromo-4-phenylquinazolin-2-yl)amino]propan-1-ol](/img/structure/B12116450.png)
